(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
Overview
Description
“(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS number 1354970-73-2 . It is used for research purposes . The molecular formula of this compound is C9H10ClF2NO2 .
Physical And Chemical Properties Analysis
The molecular weight of “(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride” is 237.63 . It should be stored in an inert atmosphere at room temperature . The boiling point of this compound was not found in the search results .Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
- Fluorescence derivatisation of amino acids using specific reagents has been explored to evaluate its applicability as a fluorescent derivatising agent. The derivatised amino acids exhibit strong fluorescence, making them suitable for biological assays and potentially related to studies involving our compound of interest (Frade et al., 2007).
Polymorphism in Pharmaceutical Compounds
- Investigation into polymorphism of certain pharmaceutical compounds using spectroscopic and diffractometric techniques. These studies, focusing on structural characterization, can provide insights into the stability and formulation of drugs including derivatives of propanoic acid hydrochlorides (Vogt et al., 2013).
Renewable Building Blocks for Materials Science
- Utilization of phloretic acid as a renewable building block suggests that naturally occurring phenolic compounds can be used to enhance the reactivity of molecules towards specific ring formations. This approach has implications for creating materials with specific thermal and thermo-mechanical properties, relevant to discussions on sustainable alternatives to traditional phenols (Trejo-Machin et al., 2017).
Novel Fluorescence Probes for Reactive Oxygen Species Detection
- Development of novel fluorescence probes capable of selectively detecting reactive oxygen species and distinguishing specific species offers a tool for studying the roles of these species in biological and chemical applications. This research can be foundational for studies involving amino acids with specific fluorescence properties for tracking cellular processes (Setsukinai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRKYUVUCHBNJ-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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